

Comparative Analysis of 2-Boc-amino-4-chlorobenzoic Acid and Structural Isomers

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Compound of Interest

Compound Name: 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

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For researchers and professionals in drug development, the precise characterization of chemical intermediates is paramount. This guide provides a comparative overview of the characterization data for 2-Boc-amino-4-chlorobenzoic acid and its structural alternatives. While detailed experimental data for **2-((tert-butoxycarbonyl)amino)-4-chlorobenzoic acid** is not extensively available in public literature, this guide compiles available data and provides a basis for comparison with its parent compound and a key positional isomer.

Data Presentation: Physicochemical and Spectroscopic Comparison

The following table summarizes the key characterization data for 2-Boc-amino-4-chlorobenzoic acid and selected alternatives. The inclusion of the parent amine and a positional Boc-protected isomer allows for an objective comparison of their physical and spectroscopic properties.

Parameter	2-Boc-amino-4-chlorobenzoic acid	2-Amino-4-chlorobenzoic acid (Parent Compound)	4-Boc-amino-2-chlorobenzoic acid (Isomer)	4-Amino-2-chlorobenzoic acid (Parent Isomer)
CAS Number	136290-47-6	89-77-0[1]	232275-73-9[2]	2457-76-3[3]
Molecular Formula	C ₁₂ H ₁₄ CINO ₄ [4]	C ₇ H ₆ CINO ₂ [1]	C ₁₂ H ₁₄ CINO ₄	C ₇ H ₆ CINO ₂
Molecular Weight	271.70 g/mol [4]	171.58 g/mol [1]	271.70 g/mol	171.58 g/mol
Appearance	Solid (Expected)	White to light yellow powder[1]	Solid	Beige to light brown powder/solid[5]
Melting/Boiling Point	Boiling Point: 352.4°C[4]	Melting Point: 229-236 °C[1]	Boiling Point: 353.0°C	Melting Point: 211 °C (dec.)[5]
¹ H NMR (Expected)	Aromatic protons (δ 7-8 ppm), Boc protons (singlet, δ ~1.5 ppm), NH proton (broad singlet), COOH proton (broad singlet >10 ppm).[6]	Aromatic protons (δ 6.5-8 ppm), NH ₂ protons (broad singlet), COOH proton (broad singlet >10 ppm).[6]	Aromatic protons (δ 7-8 ppm), Boc protons (singlet, δ ~1.5 ppm), NH proton (broad singlet), COOH proton (broad singlet >10 ppm).	Predicted aromatic protons at δ 7.65 (d), 6.70 (d), and 6.55 (dd) ppm.[7]

¹³ C NMR (Expected)	Aromatic carbons (δ 110-150 ppm), Carbonyl carbons (δ ~155 ppm for Boc, >165 ppm for acid), Boc acid, Boc quaternary carbon (δ ~80 ppm), Boc methyl carbons (δ ~28 ppm).	Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (δ ~155 ppm for Boc, 150 ppm), Carbonyl carbon (δ ~155 ppm for Boc, >165 ppm for acid), Boc quaternary carbon (δ ~80 ppm), Boc methyl carbons (δ ~28 ppm).	Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (δ ~155 ppm for Boc, >165 ppm for acid), Boc quaternary carbon (δ ~80 ppm), Boc methyl carbons (δ ~28 ppm).
	Expected [M+H] ⁺ at 272.06.	Expected [M+H] ⁺ at 272.06.	Expected [M+H] ⁺ at 272.06.
	Fragmentation would show loss of Boc group (-100) or t-butyl group (-57).	Molecular ion peak at m/z 171. [8][9]	Molecular ion peak at m/z 171. [5][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying characterization data. Below are standard protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.[11]
 - Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]

- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[11]
 - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[11]
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). The resulting spectra should be phased and baseline corrected. Integrate signals in the ¹H NMR spectrum and perform peak picking for both ¹H and ¹³C spectra.[11]

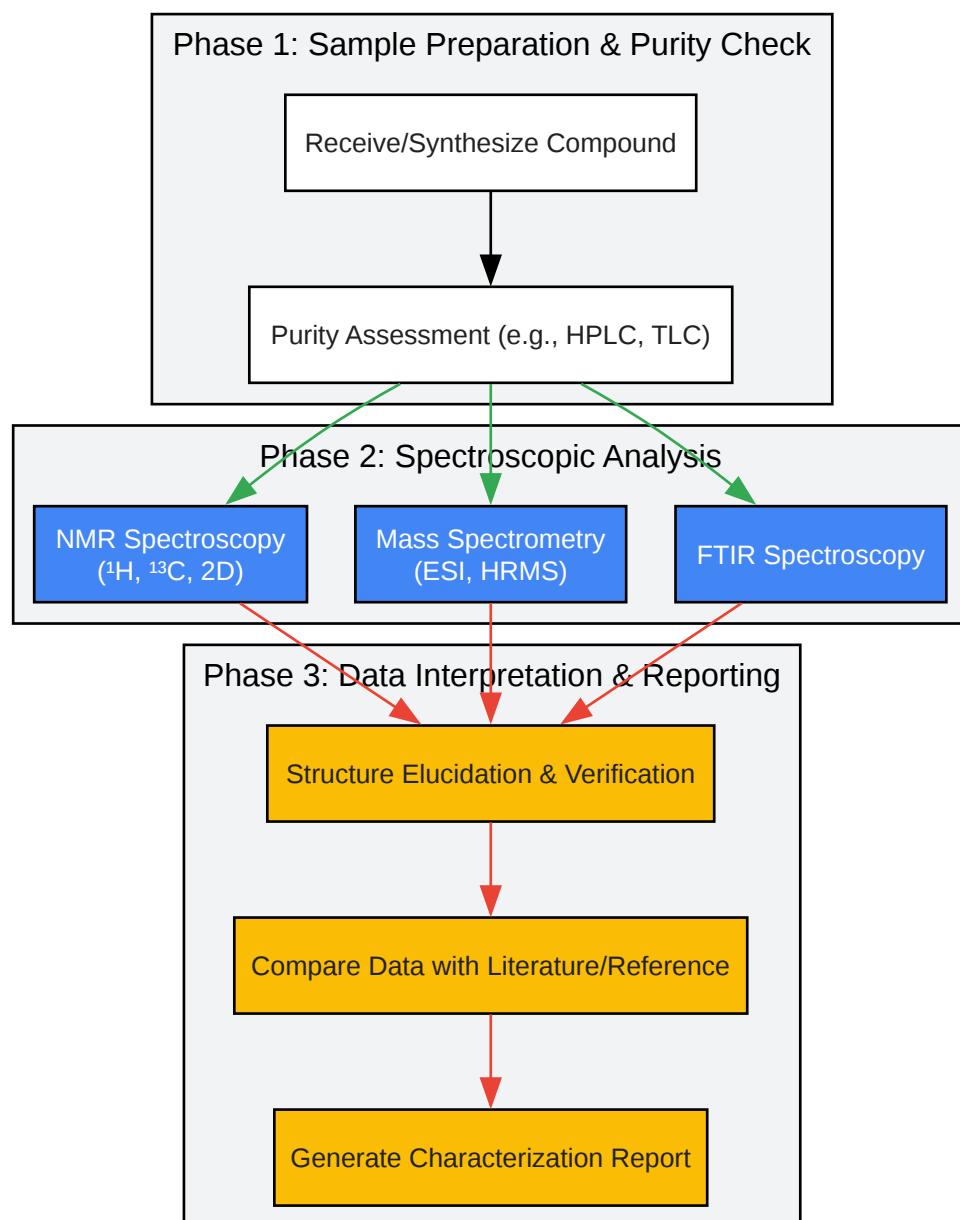
Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the analyte, confirming its identity.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent such as methanol or acetonitrile.
 - Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[12][13]
 - Ionization: The sample is converted into gas-phase ions.[14] ESI is a soft ionization technique suitable for observing the molecular ion, while EI is a higher-energy method that results in more extensive fragmentation.[13][15]

- Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).[12][14]
- Detection: An ion detector measures the abundance of ions at each m/z ratio, generating a mass spectrum.[13][14] The spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion.[13]

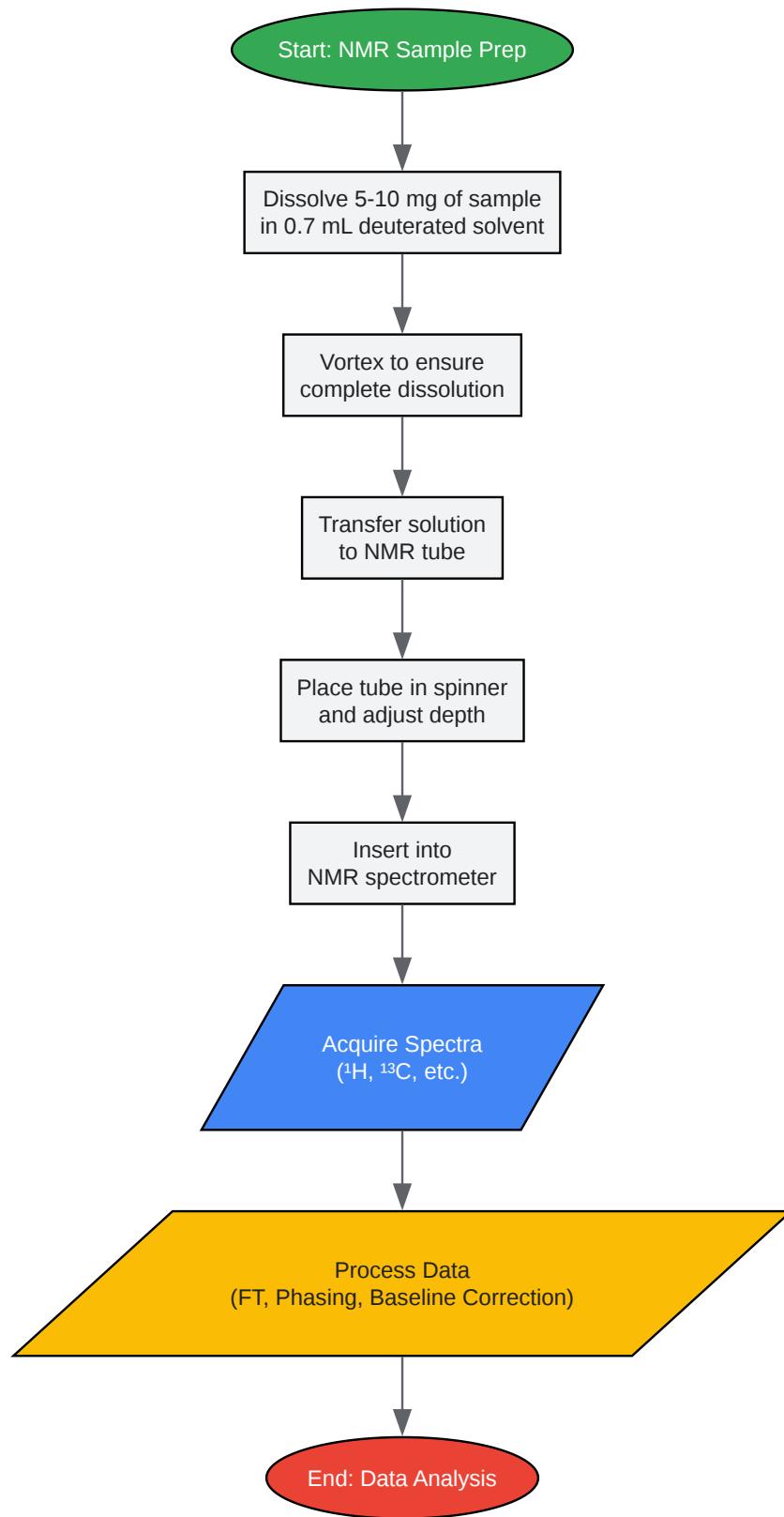
Mandatory Visualization

The following diagrams illustrate key experimental workflows.



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Caption: General workflow for the characterization of a chemical compound.



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Caption: Standard experimental workflow for NMR spectroscopy analysis.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. Boc-4-amino-2-chlorobenzoic acid | C12H14 Cl N O4 - BuyersGuideChem [buyersguidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-4-chlorobenzoic acid(89-77-0) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Amino-4-chlorobenzoic acid [webbook.nist.gov]
- 9. Benzoic acid, 4-amino-2-chloro- [webbook.nist.gov]
- 10. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
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